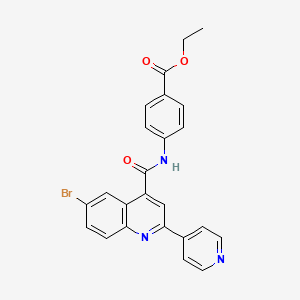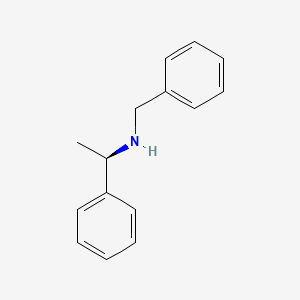![molecular formula C7H9N5S2 B1270046 5-[(2-amino-1,3-tiazol-4-il)metil]-N-metil-1,3,4-tiadiazol-2-amina CAS No. 690642-84-3](/img/structure/B1270046.png)
5-[(2-amino-1,3-tiazol-4-il)metil]-N-metil-1,3,4-tiadiazol-2-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C7H9N5S2 and its molecular weight is 227.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los tiazoles y sus derivados han mostrado una actividad antimicrobiana significativa . Se utilizan en el tratamiento de diversos patógenos bacterianos .
Actividad Antiretroviral
Los derivados de tiazol se han utilizado en el desarrollo de fármacos antirretrovirales. Por ejemplo, Ritonavir, un medicamento antirretroviral utilizado para tratar y prevenir el VIH/SIDA, contiene unidades de tiazol .
Actividad Antifúngica
Los compuestos a base de tiazol han demostrado una potente actividad antifúngica. Por ejemplo, Abafungin es un fármaco antifúngico que contiene unidades de tiazol .
Actividad Antitumoral
Los tiazoles se han utilizado en el desarrollo de fármacos contra el cáncer. Tiazofurina, un fármaco contra el cáncer, contiene unidades de tiazol . Además, algunos derivados de tiazol han mostrado actividad citotóxica en líneas celulares tumorales humanas .
Actividad Antidiabética
Los derivados de tiazol han mostrado potencial como agentes antidiabéticos. Se ha encontrado que inhiben la enzima α-glucosidasa, que juega un papel crucial en el manejo de la diabetes .
Actividad Antiinflamatoria
Los derivados de tiazol se han utilizado en el desarrollo de fármacos antiinflamatorios. Por ejemplo, Meloxicam, un fármaco antiinflamatorio no esteroideo (AINE), contiene unidades de tiazol .
Actividad Anti-Alzheimer
Los derivados de tiazol han mostrado potencial en el tratamiento de la enfermedad de Alzheimer .
Actividad Antihipertensiva
Los derivados de tiazol se han utilizado en el desarrollo de fármacos antihipertensivos .
Mecanismo De Acción
Target of Action
It’s known that thiazole derivatives have been incorporated into a wide variety of biological activities such as antibacterial, antifungal, antitubercular, anti-mycobacterial, anticancer, and antiviral ones .
Mode of Action
Thiazole derivatives are known to interact with various enzymes and receptors in the biological systems . For instance, some thiazole derivatives have been proven to inhibit bacterial pathogens .
Biochemical Pathways
Molecules containing a thiazole ring may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antitubercular, anti-mycobacterial, anticancer, and antiviral effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents can affect its bioavailability and hence its efficacy . .
Análisis Bioquímico
Biochemical Properties
5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, such as alpha-glucosidase, which is crucial for carbohydrate metabolism . Additionally, this compound can bind to proteins, altering their structure and function, which can lead to changes in cellular processes .
Cellular Effects
The effects of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Moreover, this compound can alter gene expression by binding to DNA or interacting with transcription factors, leading to changes in the production of specific proteins .
Molecular Mechanism
At the molecular level, 5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine exerts its effects through various mechanisms. It can bind to enzymes, inhibiting or activating their activity. For instance, it has been shown to inhibit the activity of alpha-glucosidase by binding to its active site . Additionally, this compound can interact with DNA, leading to changes in gene expression and subsequent cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to cause changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it can cause toxic or adverse effects, including liver damage and oxidative stress . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in carbohydrate and lipid metabolism . For instance, it inhibits alpha-glucosidase, affecting glucose metabolism . Additionally, this compound can influence metabolic flux and metabolite levels, leading to changes in cellular energy production and storage .
Transport and Distribution
The transport and distribution of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by active transport mechanisms and distributed to various cellular compartments . The compound’s localization and accumulation within cells can affect its activity and function .
Subcellular Localization
The subcellular localization of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine is crucial for its activity. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Additionally, its localization to the mitochondria can affect cellular energy production and metabolism .
Propiedades
IUPAC Name |
5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5S2/c1-9-7-12-11-5(14-7)2-4-3-13-6(8)10-4/h3H,2H2,1H3,(H2,8,10)(H,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUXSKTVGZWMCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(S1)CC2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362574 |
Source


|
| Record name | 5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690642-84-3 |
Source


|
| Record name | 5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1269996.png)





